2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
Propriétés
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8(9(12)13)6-4-10-3-2-7(6)11-5/h2-4,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUBPHRIFHBUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Navigating the Spectral Landscape of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid: A Technical Guide to ¹H and ¹³C NMR Interpretation
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Structural Elucidation Imperative: Why NMR Matters
In the realm of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. NMR spectroscopy stands as an unparalleled, non-destructive technique for elucidating the intricate connectivity and chemical environment of atoms within a molecule. For complex heterocyclic systems like the pyrrolo[3,2-c]pyridine core, NMR provides the definitive fingerprint for structural confirmation, purity assessment, and the study of intermolecular interactions.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise frequency at which a nucleus resonates, its "chemical shift" (δ), is highly sensitive to its local electronic environment, providing a wealth of structural information.
Furthermore, interactions between neighboring nuclear spins, known as "spin-spin coupling," lead to the splitting of NMR signals into characteristic patterns (e.g., doublets, triplets). The magnitude of this splitting, the "coupling constant" (J), provides valuable information about the number and spatial relationship of adjacent protons.
Experimental Protocol: Acquiring High-Quality NMR Data
The successful acquisition of high-resolution NMR spectra is contingent upon a meticulously executed experimental protocol. The following represents a best-practice methodology for the analysis of 2-methyl-1H-pyrrolo[3,2-c]pyridine derivatives.
Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical for NMR experiments. For the target molecule and its ester, solvents such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable. DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility of the compound and to observe the exchangeable carboxylic acid proton.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is commonly added as an internal standard to reference the chemical shifts to 0.00 ppm.
NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
-
¹H NMR:
-
A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between scans is typically adequate.
-
-
¹³C NMR:
-
Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Proton decoupling techniques, such as broadband decoupling, are employed to simplify the spectrum and enhance signal intensity.
-
Spectral Analysis of Ethyl 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
The synthesis of ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has been reported via the dehydrogenation of its corresponding 4,5,6,7-tetrahydro precursor using selenium dioxide.[1] The expected ¹H and ¹³C NMR spectral data for this ethyl ester are presented below, based on established chemical shift principles for this class of heterocycles.
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | ~11-12 | br s | - | 1H |
| H-4 | ~8.4 | d | ~5.0 | 1H |
| H-6 | ~7.8 | d | ~5.0 | 1H |
| H-7 | ~7.2 | t | ~5.0 | 1H |
| -OCH₂CH₃ | ~4.3 | q | ~7.1 | 2H |
| 2-CH₃ | ~2.6 | s | - | 3H |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-7a | ~145 |
| C-4 | ~140 |
| C-2 | ~135 |
| C-3a | ~128 |
| C-6 | ~120 |
| C-7 | ~115 |
| C-3 | ~110 |
| -OCH₂CH₃ | ~60 |
| 2-CH₃ | ~14 |
| -OCH₂CH₃ | ~14 |
From Ester to Acid: Predicting the NMR Spectra of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid will induce predictable changes in the NMR spectra.
¹H NMR Spectral Changes:
-
Disappearance of Ethyl Group Signals: The quartet at ~4.3 ppm and the triplet at ~1.4 ppm, corresponding to the -OCH₂CH₃ group, will be absent in the spectrum of the carboxylic acid.
-
Appearance of Carboxylic Acid Proton: A new, broad singlet will appear in the downfield region of the spectrum, typically between 12 and 13 ppm, corresponding to the acidic -COOH proton. The exact chemical shift of this proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Minor Shifts in Aromatic Protons: The chemical shifts of the aromatic protons (H-4, H-6, and H-7) and the 2-methyl group may experience slight shifts, but their multiplicities and coupling constants will remain largely unchanged.
¹³C NMR Spectral Changes:
-
Disappearance of Ethyl Group Signals: The signals at ~60 ppm and ~14 ppm for the -OCH₂CH₃ carbons will no longer be present.
-
Shift of the Carbonyl Carbon: The chemical shift of the carbonyl carbon (C=O) in the carboxylic acid is expected to be slightly downfield compared to the ester, likely in the range of 165-175 ppm.
-
Minimal Impact on Aromatic Carbons: The chemical shifts of the carbons in the pyrrolo[3,2-c]pyridine ring system are expected to be minimally affected by the conversion of the ester to the carboxylic acid.
Visualizing the Structure and Key NMR Correlations
To aid in the understanding of the molecular structure and the relationships between different parts of the molecule, the following diagrams are provided.
Figure 1. Molecular structure of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid with atom numbering.
Figure 2. Expected key proton-proton coupling correlations in the ¹H-¹H COSY spectrum.
Conclusion
This technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. By leveraging the spectral data of its ethyl ester, we have presented a detailed analysis and a robust prediction of the spectral features of the target carboxylic acid. The experimental protocols and theoretical explanations provided herein will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous characterization of this important heterocyclic scaffold.
References
- Joule, J. A. Science of Synthesis, 2002, 10, 843.
Sources
Comprehensive Safety and Handling Guide for 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid in Drug Discovery Workflows
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Safety Data Sheet (SDS) interpretation, physicochemical causality, and self-validating handling protocols.
Executive Summary
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (and its protected derivatives, such as the Boc-protected tetrahydro analog) is a highly versatile building block in medicinal chemistry, frequently utilized as a bioisostere for indole in the development of kinase inhibitors and GPCR modulators. However, the amphoteric nature of the azaindole core, combined with the steric hindrance of the 2-methyl group, presents unique challenges in both chemical handling and synthetic execution. This whitepaper synthesizes regulatory safety data with field-proven laboratory protocols to ensure scientific integrity and operator safety.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical properties of this compound is critical for predicting its behavior during handling and synthesis. The presence of a basic pyridine nitrogen (N5) and an acidic carboxylic acid creates a zwitterionic character that dictates its solubility and electrostatic behavior.
Table 1: Chemical Identity & Properties Summary
| Property | Specification / Value |
| Chemical Name | 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
| Common Derivatives | 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro derivative (1)[1] |
| Molecular Formula | C9H8N2O2 (Parent) / C14H20N2O4 (Boc-Tetrahydro) |
| Physical State | Solid (Fine crystalline powder) |
| Solubility | Soluble in DMF, DMSO; Insoluble in non-polar solvents |
| Electrostatic Risk | High (Prone to aerosolization upon transfer) |
Causality Insight: The fine crystalline nature of azaindole carboxylic acids makes them highly susceptible to static charge accumulation. When transferring the powder, electrostatic repulsion can cause the material to aerosolize, creating an immediate inhalation hazard and compromising stoichiometric accuracy.
Hazard Identification & SDS Core
Based on global GHS classifications for structurally related azaindole-carboxylic acids, this compound must be handled as a multi-route hazard (2)[2].
Table 2: GHS Classification & Hazard Statements
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | Category 4 | H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |
| Serious Eye Damage | Category 2A | H319 | Causes serious eye irritation. |
| STOT SE | Category 3 | H335 / H336 | May cause respiratory irritation or drowsiness. |
Mechanistic Toxicology: The compound's lipophilicity allows it to penetrate the stratum corneum. Once dissolved in carrier solvents like DMSO, dermal absorption is exponentially accelerated. The carboxylic acid moiety can cause localized pH drops on mucous membranes, leading to severe respiratory and ocular irritation (3)[3].
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the hazards outlined above, a strict hierarchy of controls must be implemented (4)[4].
-
Ventilation (Primary Control): All weighing and solubilization must occur within a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm).
-
Hand Protection: Standard nitrile gloves are sufficient for handling the dry powder. However, if handling the compound in DMSO or DMF, laminate (e.g., Silver Shield) or double-nitrile gloves are mandatory . DMSO acts as a rapid carrier solvent, bypassing the barrier properties of single-layer nitrile.
-
Eye Protection: Tight-fitting, splash-proof safety goggles conforming to EN 166 or ANSI Z87.1. Safety glasses with side shields are insufficient due to the aerosolization risk of the fine powder.
Exposure pathways and physical interventions for handling azaindole powders.
Self-Validating Experimental Protocols
Protocol: HATU-Mediated Amide Coupling
Causality Context: The 2-methyl group introduces significant steric hindrance around the 3-carboxylic acid. Furthermore, the electron-deficient pyridine ring alters the pKa of the system. We utilize HATU (over standard EDC/HOBt) to accelerate the formation of the highly reactive 7-azabenzotriazole active ester, overcoming the steric bulk and minimizing epimerization.
Step 1: Pre-Weighing & De-staticization
-
Action: Pass a piezoelectric anti-static gun over the analytical balance and the amber glass reaction vial. Weigh 1.0 eq of the carboxylic acid.
-
Validation: The system is validated if the powder transfers cleanly to the bottom of the vial without adhering to the spatial walls or the weighing spatula.
Step 2: Solvation & Deprotonation
-
Action: Dissolve the acid in anhydrous DMF (0.1 M concentration). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DMF disrupts the strong intermolecular hydrogen bonding of the azaindole core. DIPEA (a non-nucleophilic base) deprotonates the carboxylic acid without competing for the activated ester.
-
Validation: The suspension must transition to a completely transparent, homogenous solution, confirming full solvation.
Step 3: Activation
-
Action: Add 1.1 eq of HATU at 0°C. Stir for 15 minutes.
-
Causality: Low temperature prevents thermal degradation of the active ester intermediate.
-
Validation: Aliquot 1 µL of the reaction mixture into 1 mL of Methanol. LC-MS analysis must show the mass of the methyl ester (formed by the rapid reaction of the active ester with MeOH), confirming >95% activation.
Step 4: Nucleophilic Displacement
-
Action: Add 1.2 eq of the target primary/secondary amine. Warm to room temperature and stir for 2 hours.
-
Validation: LC-MS confirms the complete disappearance of the active ester mass and the emergence of the final product mass.
Workflow for HATU-mediated amide coupling with integrated validation steps.
Emergency Response & Spill Management
In the event of an accidental release or exposure, immediate action based on the chemical's profile is required (5)[5].
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Spill Cleanup Protocol: Do NOT dry sweep. Dry sweeping will aerosolize the fine azaindole powder, creating an inhalation hazard. Instead, gently cover the spill with damp absorbent paper (using water or a dilute alcohol solution) to suppress dust formation. Carefully scoop the wet material into a designated hazardous waste container.
-
Dermal Exposure: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes. If the compound was dissolved in DMSO/DMF, remove contaminated clothing immediately, as the solvent will continue to drive the chemical through the skin barrier. Wash thoroughly with soap and water.
-
Ocular Exposure: Flush open eyes with running water for at least 15 minutes. The acidic nature of the carboxylic acid requires immediate dilution to prevent corneal damage. Seek immediate medical evaluation.
References
- NextSDS.5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid — Chemical Substance Information.
- NextSDS.Hazard Classifications for Substituted Pyrrole/Azaindole Carboxylic Acids.
- AK Scientific, Inc.Safety Data Sheet: 5-Azaindole-2-carboxylic acid.
- Fisher Scientific.SAFETY DATA SHEET: 7-Azaindole.
- ChemicalBook.4,5,6,7-Tetrahydro-5-azaindole - Safety Data Sheet.
Sources
A Technical Guide to 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid and Its Isomers: Synthesis, Characterization, and Applications in Drug Discovery
The pyrrolopyridine scaffold is a key heterocyclic motif found in a variety of pharmacologically active compounds. The fusion of a pyrrole and a pyridine ring creates a bicyclic system with unique electronic and steric properties, making it a privileged scaffold in drug design. The specific substitution pattern, including the placement of methyl and carboxylic acid groups, can significantly influence the compound's biological activity.
Physicochemical Properties and Identification
The molecular formula for 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol . While a unique CAS Registry Number for this specific isomer has not been identified, data for closely related isomers are available and summarized in the table below. This data provides a valuable reference for researchers working with this class of compounds.
| Property | Value | Isomer | Source |
| Molecular Formula | C₉H₈N₂O₂ | 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | [1] |
| Molecular Weight | 176.17 g/mol | 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | [1] |
| CAS Registry Number | 1369165-87-6 | 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | [1] |
| Monoisotopic Mass | 176.05858 Da | 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | [2] |
Synthesis of the Pyrrolopyridine Core
The synthesis of pyrrolo[3,2-c]pyridine derivatives often involves multi-step sequences starting from commercially available pyridine precursors. A general synthetic strategy is outlined below. The choice of starting materials and reagents is critical and is dictated by the desired substitution pattern on the final molecule. For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been reported, starting from 2-bromo-5-methylpyridine[3]. This highlights a common approach of building the pyrrole ring onto a pre-functionalized pyridine ring.
A generalized workflow for the synthesis of substituted pyrrolo[3,2-c]pyridines is depicted in the following diagram:
Caption: Generalized synthesis workflow for the pyrrolo[3,2-c]pyridine scaffold.
Experimental Protocol: A Representative Synthesis of a Pyrrolo[3,2-c]pyridine Intermediate
The following protocol is adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines and illustrates a common synthetic route[3].
-
Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine-1-oxide. This step activates the pyridine ring for subsequent functionalization.
-
Nitration: The resulting pyridine-1-oxide is then subjected to nitration using a mixture of fuming nitric acid and sulfuric acid. This introduces a nitro group onto the pyridine ring, a key step for the eventual formation of the pyrrole ring.
-
Intermediate Formation: The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a key enamine intermediate.
-
Reductive Cyclization: This key intermediate undergoes reductive cyclization in the presence of a reducing agent, such as iron powder in acetic acid, to form the fused pyrrole ring, yielding the 1H-pyrrolo[3,2-c]pyridine core.
This self-validating protocol includes intermediates that can be isolated and characterized at each step to ensure the successful progression of the synthesis.
Applications in Drug Development
The pyrrolopyridine scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. The ability to introduce diverse substituents at various positions of the bicyclic ring allows for the fine-tuning of pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Anticancer Activity:
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as potent anticancer agents. Specifically, certain derivatives have been designed and synthesized as colchicine-binding site inhibitors, demonstrating significant antiproliferative activities against various cancer cell lines[3]. The rigid pyrrolopyridine scaffold can effectively mimic the binding conformation of known tubulin inhibitors, leading to mitotic arrest and apoptosis in cancer cells.
Kinase Inhibition:
The pyrrolopyridine core is also a common feature in kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The nitrogen atoms in the pyrrolopyridine ring system can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
The logical relationship between the pyrrolopyridine scaffold and its potential as a kinase inhibitor is illustrated below:
Caption: Logical flow from scaffold properties to biological activity as a kinase inhibitor.
Conclusion
While specific experimental data for 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid remains elusive in the public domain, the broader class of methyl-substituted pyrrolopyridine carboxylic acids represents a promising area of research in medicinal chemistry. The synthetic accessibility of the pyrrolopyridine core, coupled with its proven utility as a pharmacophore in anticancer and kinase inhibitor drug discovery programs, ensures that this scaffold will continue to be a focus of academic and industrial research. Further investigation into the synthesis and biological evaluation of specific isomers, such as the title compound, is warranted to fully explore their therapeutic potential.
References
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. PubChemLite - 2-methyl-1h-pyrrolo[2,3-c]pyridine-3-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput In Vitro Biochemical Assay Preparation Using 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid Derivatives
Target Audience: Research Scientists, Assay Biologists, and Medicinal Chemists in Preclinical Drug Discovery.
Introduction & Scientific Rationale
The 1H-pyrrolo[3,2-c]pyridine (azaindole) core is a highly privileged bioisosteric scaffold in medicinal chemistry, most notably recognized for its role as an ATP-competitive hinge-binding motif in kinase inhibitor design. Specifically, the building block 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid provides a highly optimized starting point for Fragment-Based Drug Discovery (FBDD) and lead optimization:
-
The 2-Methyl Substitution: Introduces a specific steric vector that occupies the hydrophobic pocket adjacent to the kinase gatekeeper residue. This steric bulk prevents binding to off-target kinases with bulky gatekeepers, thereby driving kinome selectivity.
-
The 3-Carboxylic Acid: Serves as a versatile synthetic handle for amide coupling. This allows medicinal chemists to rapidly synthesize libraries that project into the solvent-exposed region of the ATP-binding site, optimizing for both potency and aqueous solubility.
Derivatives of this scaffold have been successfully developed into potent inhibitors of several critical oncology targets, including the mitotic kinase Monopolar Spindle 1 (MPS1) and Macrophage Colony-Stimulating Factor 1 Receptor (FMS kinase) .
This application note details a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay protocol for screening derivatives of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid against target kinases (using MPS1 as the model target).
Assay Principle and Logical Design
When screening heterocyclic compounds like pyrrolo-pyridines, intrinsic compound auto-fluorescence in the UV/blue spectrum often causes false positives or false negatives in standard fluorescence assays. To circumvent this, we employ a TR-FRET methodology.
The Causality of the TR-FRET Choice:
-
Spectral Shift: TR-FRET utilizes a Europium (Eu) chelate donor and an Allophycocyanin (APC) acceptor. The emission is read at 665 nm, far removed from the typical auto-fluorescence of azaindole derivatives.
-
Temporal Delay: Europium possesses a uniquely long fluorescence half-life (milliseconds). By introducing a 50–100 µs delay before reading the plate, all short-lived background fluorescence from the test compounds and plasticware decays to zero, yielding an exceptional signal-to-noise ratio.
Figure 1: Mechanism of the TR-FRET biochemical kinase assay and inhibitor intervention.
Reagent Preparation & Buffer Formulation
The integrity of a biochemical assay relies heavily on the reaction environment. The following Kinase Reaction Buffer must be prepared fresh.
Kinase Reaction Buffer (1X):
-
50 mM HEPES (pH 7.5): Maintains physiological pH.
-
10 mM MgCl₂: Essential cofactor for ATP binding; coordinates the phosphate groups of ATP in the kinase active site.
-
1 mM EGTA: Chelates trace heavy metals (e.g., Cu²⁺, Fe³⁺) present in water that can quench the Europium fluorescence in the detection step.
-
0.01% (v/v) Tween-20: Critical step. The pyrrolo[3,2-c]pyridine core is highly lipophilic. Without a non-ionic detergent, the compound will non-specifically adsorb to the polystyrene walls of the microplate, artificially lowering the effective concentration and shifting the IC₅₀ curve to the right.
-
1 mM DTT: Keeps surface-exposed cysteine residues on the kinase reduced, preventing oxidative cross-linking and enzyme aggregation.
Compound Preparation: Derivatives of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid should be dissolved in 100% anhydrous DMSO to a stock concentration of 10 mM.
Step-by-Step Experimental Protocol
This protocol is optimized for a low-volume 384-well plate format (e.g., Corning 4514, white polystyrene) to maximize throughput and minimize reagent consumption.
Figure 2: Step-by-step workflow for the 384-well TR-FRET kinase screening assay.
Phase 1: Reaction Assembly
-
Acoustic Dispensing: Using an Echo Liquid Handler, dispense 100 nL of the serially diluted pyrrolo-pyridine compounds (in 100% DMSO) into the 384-well plate. Note: This ensures the final DMSO concentration remains exactly 1% across all wells, preventing solvent-induced kinase denaturation.
-
Kinase Addition: Add 5 µL of 2X Kinase Master Mix (e.g., 2 nM MPS1 in 1X Reaction Buffer) to all wells except the "No Enzyme" control wells. Incubate for 15 minutes at room temperature to allow for compound pre-binding.
-
Initiation: Add 5 µL of 2X Substrate/ATP Mix (e.g., 200 nM biotinylated peptide substrate and ATP at the predetermined Michaelis constant, Km ) to initiate the reaction.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature on a plate shaker (300 rpm).
Phase 2: Detection
-
Stop Solution: Add 5 µL of Detection Master Mix. This mix must contain 20 mM EDTA to immediately halt the kinase reaction by chelating the Mg²⁺ required for catalysis.
-
Fluorophore Addition: The Detection Master Mix should also contain the Europium-labeled anti-phospho antibody (2 nM) and APC-labeled Streptavidin (20 nM).
-
Equilibration: Incubate for 60 minutes at room temperature in the dark to allow the FRET complex to fully assemble.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation: 340 nm. Emission 1: 615 nm (Eu donor). Emission 2: 665 nm (APC acceptor). Delay time: 50 µs. Integration time: 100 µs.
Data Analysis & Quality Control
Self-Validating Quality Control (Z'-Factor)
To ensure the trustworthiness of the assay before calculating compound potency, the assay's robustness must be validated using the Z'-factor equation:
Z′=1−∣μpositive−μnegative∣3(σpositive+σnegative)
-
Positive Control ( μpositive ): Wells containing Kinase + Substrate + ATP + 1% DMSO (Maximum FRET signal).
-
Negative Control ( μnegative ): Wells containing Substrate + ATP + 1% DMSO (No Kinase, background signal).
-
Acceptance Criteria: A Z'-factor ≥ 0.6 indicates an excellent assay capable of accurately resolving IC₅₀ values.
Quantitative Data Presentation
The TR-FRET emission ratio (665 nm / 615 nm) is plotted against the log of the compound concentration. Data is fitted using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
Below is a representative data summary demonstrating the structure-activity relationship (SAR) when modifying the 3-carboxylic acid position of the 2-Methyl-1H-pyrrolo[3,2-c]pyridine core via amide coupling.
Table 1: Representative SAR Data for 2-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives against MPS1 Kinase
| Compound ID | R-Group Substitution (Amide) | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| Cmpd-01 | Unmodified 3-Carboxylic Acid | >10,000 | N/A | < 10% |
| Cmpd-02 | N-Methylamide | 4,250 | 0.95 | 100% |
| Cmpd-03 | N-Phenylamide | 840 | 1.02 | 100% |
| Cmpd-04 | N-(3-fluorophenyl)amide | 45 | 0.98 | 100% |
| Cmpd-05 | N-(4-morpholinophenyl)amide | 12 | 1.05 | 100% |
Interpretation: The free carboxylic acid (Cmpd-01) is poorly tolerated in the hydrophobic ATP-binding pocket. Conversion to lipophilic amides (Cmpd-04, Cmpd-05) dramatically increases potency by projecting into the solvent-exposed channel, validating the utility of the 3-carboxylic acid as a synthetic handle.
References
-
Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL: [Link]
Application Note: Advanced Functionalization Techniques for 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Introduction & Mechanistic Rationale
Azaindoles are rare in nature but represent a privileged class of pharmacophores in modern drug discovery. As bioisosteres of indoles, they offer enhanced aqueous solubility, improved metabolic stability, and unique hydrogen-bonding capabilities[1]. The 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid scaffold (a functionalized 5-azaindole) is particularly valuable in the development of multi-targeted kinase inhibitors, such as those targeting Mitotic Kinase Monopolar Spindle 1 (MPS1) and TRPA1 antagonists[2][3].
From a synthetic perspective, this scaffold presents a fascinating electronic dichotomy: an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. As a Senior Application Scientist, I approach the functionalization of this molecule not as a single reaction, but as a sequence of orthogonal vector modifications. The functionalization strategy is divided into three distinct vectors:
-
C3-Carboxylate Derivatization: Exploiting the carboxylic acid for amide couplings to build target-binding interactions.
-
N1-Pyrrole Protection/Alkylation: Masking the acidic pyrrole N-H to prevent catalyst poisoning during downstream transition-metal chemistry.
-
Pyridine Ring (C4/C6) Functionalization: Overcoming the electron deficiency of the pyridine ring via N-oxidation/halogenation sequences to enable palladium-catalyzed cross-couplings[2].
Orthogonal Functionalization Workflow
The following Graphviz diagram illustrates the divergent functionalization pathways available for this scaffold.
Divergent functionalization pathways for 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Quantitative Data Summary
The table below summarizes the optimized reaction conditions, expected yields, and mechanistic rationale for the primary functionalization routes discussed in this application note.
| Functionalization Route | Reagents / Catalyst | Target Position | Typical Yield | Mechanistic Rationale |
| Amide Coupling | HATU, DIPEA, DMF | C3-Carboxylate | 75–90% | HATU forms a highly reactive HOAt ester, overcoming the steric hindrance of the adjacent C2-methyl group. |
| N-Protection | Boc₂O, DMAP (cat.), THF | N1-Pyrrole | 85–95% | Prevents the acidic pyrrole N-H from coordinating with and deactivating Pd/Cu catalysts in downstream steps. |
| Halogenation | 1. mCPBA2. POCl₃ | C6-Pyridine | 60–75% | Pyridine N-oxidation activates the electron-deficient ring for nucleophilic attack by chloride at C4/C6. |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | C6-Pyridine | 70–85% | C6-chloride readily undergoes oxidative addition with Pd(0), enabling C-C bond formation with aryl boronic acids. |
Experimental Protocols
Every protocol described below is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that the causality of each chemical transformation is verified before proceeding to the next step.
Protocol A: C3-Amide Coupling (Synthesis of Target Carboxamides)
Objective: To synthesize biologically active C3-carboxamides. The steric bulk of the C2-methyl group necessitates a highly efficient coupling reagent. HATU is selected over EDC/HOBt due to its superior ability to drive hindered couplings to completion without epimerization[4].
Step-by-Step Methodology:
-
Activation: Dissolve 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol).
-
Observation & Validation: Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution will transition from a suspension to a clear, pale-yellow solution, indicating the successful formation of the active HOAt ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise. Stir at room temperature for 2–4 hours.
-
Reaction Monitoring: Monitor via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ = 177.1) is fully consumed and replaced by the product mass.
-
Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (DCM:MeOH gradient).
Protocol B: N1-Boc Protection
Objective: To mask the pyrrole nitrogen. The N-H bond of 5-azaindoles is relatively acidic (pKa ~ 14) and can interfere with cross-coupling reactions by forming unreactive metal-amido complexes[2].
Step-by-Step Methodology:
-
Deprotonation: Suspend the starting material (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in portions.
-
Validation: Self-Validation: Effervescence (H₂ gas evolution) will be observed. Wait until gas evolution ceases (approx. 30 mins) to ensure complete formation of the sodium salt.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The crude product can usually be used in the next step without further purification, though it can be passed through a short silica plug to remove DMAP and mineral oil.
Protocol C: Pyridine Ring Functionalization via N-Oxidation
Objective: To introduce a halogen at the C6 position of the pyridine ring, setting the stage for metal-catalyzed cross-coupling (e.g., Sonogashira or Suzuki)[1]. Direct electrophilic halogenation of the pyridine ring is highly disfavored.
Step-by-Step Methodology:
-
N-Oxidation: Dissolve the N1-protected scaffold in DCM. Add mCPBA (1.5 equiv) at 0 °C. Stir at room temperature for 12 hours.
-
Validation: Self-Validation: TLC (10% MeOH/DCM) will show a highly polar spot (Rf < 0.1) corresponding to the zwitterionic N-oxide. LC-MS will show an [M+H]⁺ peak at +16 Da relative to the starting material.
-
Chlorination (Polonovski-type rearrangement): Concentrate the N-oxide intermediate and dissolve it in anhydrous toluene. Add POCl₃ (3.0 equiv) dropwise at 0 °C. Heat the mixture to 90 °C for 3 hours.
-
Workup: Cool to room temperature, carefully pour into ice water, and neutralize with saturated Na₂CO₃. Extract with EtOAc.
-
Purification: Purify via column chromatography to isolate the C6-chloro derivative. This intermediate is now primed for palladium-catalyzed cross-coupling reactions to build complex pharmaceutical architectures[5].
References
- Marques, C. S., et al.
- Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 2013.
- Sun, X., et al. "Zirconocene-Mediated Intermolecular Coupling... One-Pot Formation of Pyrrolo[3,2-c]pyridine Derivatives." Journal of the American Chemical Society, 2004.
- Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors.
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. EP2739143B1 - Preparation and methods of use for ortho-aryl 5- membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Method Development for 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Welcome to the Technical Support Center for analytical method development. 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a highly polar, nitrogen-containing heterocyclic compound often explored in drug discovery (e.g., as kinase inhibitors)[1]. Due to its amphoteric nature—containing both a basic pyridine nitrogen (pKa ~5–6) and an acidic carboxylic acid (pKa ~3–4)—it exists predominantly as a zwitterion at physiological pH. This unique chemical profile presents significant chromatographic challenges, including poor retention on standard reversed-phase columns and severe peak tailing.
This guide synthesizes causality-driven troubleshooting, frequently asked questions, and self-validating experimental protocols to help you develop robust, reproducible HPLC methods.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my compound elute in the void volume on a standard C18 column? A: At neutral or intermediate pH (pH 4.0–8.0), 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exists as a highly polar zwitterion. Reversed-phase (RP) chromatography relies on hydrophobic interactions, which are insufficient for retaining highly polar, dual-charged molecules[2]. Causality: The hydration shell around the zwitterion prevents partitioning into the hydrophobic C18 stationary phase. To resolve this, you must either suppress ionization using extreme pH or switch to a separation mode designed for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC)[3].
Q2: How do I choose the correct mobile phase pH to improve retention? A: You must operate at a pH that is at least 1.5 to 2.0 units away from the molecule's pKa values to ensure it exists in a single, predictable ionization state[4]. Solution: Lowering the mobile phase pH to < 2.5 (using 0.1% Trifluoroacetic acid or 100 mM H3PO4) fully protonates the carboxylic acid, neutralizing it. The molecule then behaves as a slightly hydrophobic protonated amine, which can be retained on a standard RP-HPLC column using a low organic gradient (0–5% Acetonitrile).
Q3: If RP-HPLC fails, what is the best alternative chromatographic mode? A: Mixed-mode chromatography or ZIC-HILIC (Zwitterionic HILIC) are the premier choices. Mixed-mode columns (e.g., Obelisc N) contain both hydrophobic chains and ion-exchange groups, allowing independent retention of both the acidic and basic moieties of the pyrrolopyridine[2].
Part 2: Chromatographic Mode Selection
Decision tree for selecting the appropriate HPLC mode for zwitterionic pyrrolopyridine derivatives.
Part 3: Troubleshooting Guide
Issue 1: Severe Peak Tailing and Asymmetry
Symptom: The analyte peak exhibits a tailing factor ( Tf ) > 1.5, leading to poor resolution and integration errors. Root Cause: The basic pyridine nitrogen in the pyrrolo[3,2-c]pyridine core acts as a strong hydrogen-bond acceptor and cation, interacting with unreacted, acidic silanol groups (-SiOH) on the silica stationary phase[4]. Corrective Action:
-
Buffer Addition: Introduce a volatile competing amine, such as triethylamine (TEA) or ammonium acetate, to mask the silanol groups[4].
-
Column Chemistry: Switch to a Charged Surface Hybrid (CSH) column or a heavily end-capped column designed to shield residual silanols.
Issue 2: Retention Time Drift
Symptom: The retention time of the analyte shifts continuously across sequential injections. Root Cause: Inadequate buffering capacity. If the mobile phase pH is too close to the analyte's pKa, microscopic local pH changes within the column will drastically alter the ionization state and, consequently, the retention time. Corrective Action: Ensure the buffer concentration is between 10 mM and 20 mM. For zwitterions, ammonium formate (pH 3.0) provides excellent buffering capacity and MS compatibility[2].
Mechanistic troubleshooting workflow for resolving peak tailing in basic nitrogen compounds.
Part 4: Quantitative Data Summaries
Table 1: Column Selection Matrix for Pyrrolopyridine Zwitterions
| Column Type | Chromatographic Mode | Retention Mechanism | Pros | Cons |
| C18 (End-capped) | RP-HPLC | Hydrophobic Partitioning | Universal availability, high efficiency. | Poor retention of the zwitterionic state; requires extreme pH. |
| ZIC-HILIC | HILIC | Hydrophilic Partitioning | Excellent retention for highly polar, intact zwitterions[3]. | Requires long column equilibration times. |
| Obelisc N | Mixed-Mode | RP + Ion-Exchange | Tunable selectivity for basic/acidic isomers[2]. | Method development requires multidimensional optimization. |
Table 2: Mobile Phase & pH Optimization
| pH Range | Analyte State | Recommended Buffer | Chromatographic Effect |
| pH < 2.5 | Cationic (Protonated pyridine, neutral acid) | 0.1% TFA or 100 mM H3PO4 [4] | Suppresses acid ionization; behaves as a hydrophobic amine. |
| pH 4.0 - 6.0 | Zwitterionic (Ionized acid, protonated pyridine) | 10–20 mM Ammonium Acetate | Extremely polar; elutes in the void volume on RP-HPLC. |
| pH > 8.5 | Anionic (Neutral pyridine, ionized acid) | 10 mM Ammonium Bicarbonate | Requires high-pH stable columns; basic nitrogen is suppressed. |
Part 5: Validated Experimental Protocols
Protocol A: HILIC Method Development Workflow
Use this protocol to analyze the intact zwitterion without resorting to extreme pH modifiers.
1. System Preparation:
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 × 2.1 mm, 5 µm)[3].
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B (Organic): 100% Acetonitrile.
2. Gradient Elution Program:
-
Note: In HILIC, the organic solvent is the weak solvent.
-
0–2 min: 90% B (Isocratic hold to establish the water-enriched layer).
-
2–10 min: Linear gradient from 90% B to 50% B.
-
10–12 min: Hold at 50% B.
-
12–20 min: Return to 90% B and re-equilibrate (Critical: HILIC requires >10 column volumes for equilibration).
3. Self-Validating System Check:
-
Validation Step: Inject a highly polar void marker (e.g., Toluene in HILIC acts as a void marker). Calculate the capacity factor ( k′ ).
-
Pass Criteria: If k′ of the pyrrolopyridine is >2 , the hydrophilic partitioning mechanism is successfully engaged. If k′<1 , decrease the initial aqueous content (increase %B) to force partitioning into the stationary phase.
Protocol B: Reversed-Phase Ion-Suppression Workflow
Use this protocol if restricted to standard C18 infrastructure.
1. System Preparation:
-
Column: Waters XBridge BEH C18 or equivalent (stable at low pH, highly end-capped).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Causality: TFA suppresses the carboxylic acid ionization and acts as a weak ion-pairing agent for the protonated pyridine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
2. Isocratic/Shallow Gradient Program:
-
0–10 min: 0% B to 15% B (Keep organic low to maximize hydrophobic retention of the polar core).
3. Self-Validating System Check:
-
Validation Step: Measure peak symmetry. Inject a neutral hydrophobic marker (e.g., Uracil for void, Toluene for retention).
-
Pass Criteria: If Toluene is symmetric ( Tf≈1.0 ) but the pyrrolopyridine tails ( Tf>1.5 ), the root cause is definitively secondary ionic interactions. Remediate by increasing TFA concentration slightly or switching to a CSH column.
Part 6: References
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions , SIELC Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIs5XVOj9aHITfEA7GaN7VCvLiHNiE5kmfRhNpZ9WemdQKjdrXd5QLIjTjHvf5AXr7gCv0GwlhNjNCx_l1cYQFCizhibgMbnCtfrjp0d4i1KH15E5lVjzhBmesAAbml1AJpZ1EQBwc5ZTwnVPMylCCziJFie44MC2yLZ8DenAbljsVFayw8VBKYoopgcfIVc3U9wVtDw==]
-
HPLC method dev strategies for Zwitterions , Chromatography Forum.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVe1nZxgaLBSLDkBtChbhkX5ymWTP12BTo_aPMZ0AguLSTwh8q1N2u-w1dIKSvwp2wMFFSdZOEF8L7YiV8ELJq33QN_MO8TNaPQrVnombblsyYIiUH7Kack271kLmebzJm099InKW2E7hE]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation , IOSR Journal of Pharmacy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEzRBU7UehmqzoL6CKdp2FCY_82N35FW4d7QW3ag5jZogOt8WFsq30Wb1sYAa4qfo6MfBhvbP7XZ1UC1xVzoIm2jE2nr5T-1phSj9lNdXxs2tDwTbybWy_d6dX7ornK1dym79bKqL9Wc5scXX92D-vfAZ0CA==]
-
Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC-HILIC-MS) Metabolomics Method for Shotgun Analysis of Human Urine , ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiY3r6QRbqrwSO7CrwewcTi0DsBLs6iwpffhACWLAowai0P0V5QLCGrGS59_Yjpcq4Jecd_jDgBx5EM_ZPDAGcHsu6sexyehbX2X9taZRn5tFAZI3Nug6JjeGJeBgmkYzWl4TN6B4aRaL6c703q48EDdjsAQTSM5UCiFNPrVONyq97rtTg4ffj9CISGlS7DIFUDlnM3GoIFfE9NvtnkZkxvEmTz1RWSsTN4DkG9lyqiOF1qLnxrlCs_VFANiLrmLPfGJwGNCZ958UxTIaXsZ3hOq-ppmuaXXubJFb9ln9812eWDgtjZmUOB5Qd_oR8IA==]
-
Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities , Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW2x6J3kKba4ChO8M_3dB2YjtmMCMIbWKA6x4nni82Mm1KgBt5W5tdRjWc6dY0SagBdncHDwK21S2KV-sTqa4euFfeVzai8ZkoRwRISDRaKzmJxD8wrPkF5uIEoKvHHqboNE_S]
Sources
Technical Support Center: Optimizing Crystallization of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful crystallization of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and provide scientifically grounded solutions to optimize your experimental outcomes.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Issue 1: No Crystal Formation
Symptom: The solution remains clear even after cooling or solvent evaporation, with no solid precipitate forming.
Possible Causes and Solutions:
-
Insufficient Supersaturation: The concentration of the compound in the solution may be too low for nucleation to occur.
-
Solution: Gradually evaporate the solvent to increase the concentration. If using a cooling crystallization method, try lowering the temperature further. For anti-solvent crystallization, incrementally add more anti-solvent.[1]
-
-
High Solubility in the Chosen Solvent: The compound is too soluble in the selected solvent, even at reduced temperatures.
-
Solution: A suitable solvent for crystallization should dissolve the compound at high temperatures but exhibit low solubility at lower temperatures.[1][2] Consider a comprehensive solvent screen to identify a more appropriate system. Using a solvent mixture, consisting of a "good" solvent where the compound is soluble and a "poor" solvent where it is less soluble, can also be effective.[1]
-
-
Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) is kinetically hindered.
-
Compound "Oiling Out": The compound's melting point may be lower than the temperature at which supersaturation is achieved, causing it to separate as a liquid instead of a solid.
Issue 2: Formation of Small or Needle-like Crystals
Symptom: The resulting crystals are very small, possibly appearing as a fine powder, or are long and thin (acicular), which can lead to difficulties in filtration and washing.
Possible Causes and Solutions:
-
High Rate of Nucleation: Rapid formation of a large number of crystal nuclei leads to competition for the available solute, resulting in smaller crystals.[1]
-
Solvent Effects: The choice of solvent can significantly influence crystal habit.[5][6]
-
Solution: Experiment with different solvents or solvent mixtures. For heterocyclic compounds like this, solvents such as ethyl acetate, acetonitrile, or DMF can be effective.[7] The interactions between the solvent and the different crystal faces can promote growth in specific directions, influencing the final crystal shape.
-
-
Agitation: Excessive agitation or vibration can induce secondary nucleation, leading to a higher number of smaller crystals.
-
Solution: Minimize disturbances during the crystallization process. Allow the solution to cool in a location free from vibrations.[1]
-
Issue 3: Poor Yield
Symptom: The amount of crystalline material recovered is significantly lower than expected.
Possible Causes and Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[3] This ensures that the solution becomes supersaturated upon cooling, maximizing the yield of crystallized product.
-
-
Premature Filtration: Filtering the crystals before the crystallization process is complete.
-
Solution: Allow sufficient time for the solution to cool and for crystal growth to cease. Cooling the flask in an ice bath after initial crystallization at room temperature can further increase the yield by decreasing the solubility of the compound.[1]
-
-
Inappropriate Solvent Choice: The compound may still have considerable solubility in the chosen solvent even at low temperatures.
-
Solution: Re-evaluate the solvent system. A solvent with a steeper solubility curve (high solubility at high temperature and very low solubility at low temperature) is ideal for maximizing yield.
-
Issue 4: Impure Crystals
Symptom: The isolated crystals are discolored or analysis shows the presence of impurities.
Possible Causes and Solutions:
-
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[8][9]
-
Inadequate Washing: Residual mother liquor containing dissolved impurities remains on the crystal surface after filtration.
-
Solution: Wash the filtered crystals with a small amount of cold, fresh solvent. The solvent should be one in which the compound has low solubility to avoid dissolving the product.
-
-
Co-crystallization of Impurities: Impurities with similar structures may co-crystallize with the desired product.
-
Solution: If impurities are known, a preliminary purification step such as column chromatography may be necessary before crystallization.
-
Issue 5: Polymorphism
Symptom: The crystallization process yields different crystal forms (polymorphs) with varying physical properties like solubility and melting point.
Possible Causes and Solutions:
-
Crystallization Conditions: The formation of specific polymorphs is highly dependent on factors such as the solvent, temperature, cooling rate, and pH.[10][11][12]
-
Solution: Carefully control and systematically vary the crystallization conditions to isolate the desired polymorph. Characterize the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.[13] A comprehensive polymorphic screen is often necessary in pharmaceutical development.[11][14]
-
II. Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the crystallization of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid?
A1: An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[2] For a heterocyclic compound containing both a pyridine ring and a carboxylic acid, polar protic solvents (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., ethyl acetate, acetonitrile) are good starting points.[7][15] It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one.
Q2: What is the role of pH in the crystallization of this compound?
A2: As 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has both a basic pyridine nitrogen and an acidic carboxylic acid group, pH will significantly influence its solubility and crystallization behavior.[16][17] The solubility will be at its minimum near the isoelectric point. Adjusting the pH of the solution can be a powerful tool to induce crystallization and potentially control polymorphism.[16]
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid.[1] This often happens when the solution is too concentrated or cooled too quickly, causing the compound to come out of solution at a temperature above its melting point.[3] To prevent this, you can try using a more dilute solution, a slower cooling rate, or a different solvent.[1][3]
Q4: How can I improve the size and shape of my crystals?
A4: To obtain larger and more well-defined crystals, it is crucial to slow down the crystallization process.[2] This can be achieved through slow cooling, using a solvent system where the compound has moderate solubility, or employing techniques like vapor diffusion.[18] Minimizing agitation and ensuring the starting material is of high purity will also contribute to better crystal quality.
Q5: What is the significance of polymorphism in the context of drug development?
A5: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[10][11][12] Different polymorphs can have different physical properties, including solubility, dissolution rate, and stability, which can significantly impact the bioavailability and therapeutic efficacy of a drug.[5][10][12] Therefore, identifying and controlling the polymorphic form of an active pharmaceutical ingredient (API) is a critical aspect of drug development.[11][12]
III. Data and Protocols
Solvent Solubility Data (Illustrative)
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) |
| Water | Low | Moderate |
| Ethanol | Moderate | High |
| Ethyl Acetate | Low | Moderate |
| Acetonitrile | Low | Moderate |
| Dichloromethane | Very Low | Low |
| Toluene | Very Low | Low |
Note: This is a generalized table. Actual solubility data should be determined experimentally.
Experimental Protocol: Cooling Crystallization
-
Dissolution: In a suitable flask, add the crude 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Crystal Formation: Crystals should start to form as the solution cools and becomes supersaturated. Avoid disturbing the flask during this initial growth phase.
-
Further Cooling: Once crystal formation at room temperature appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
IV. Visualization
Troubleshooting Workflow for Crystallization
Caption: A flowchart illustrating the troubleshooting workflow for optimizing crystallization experiments.
V. References
-
PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
-
Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
-
Journal of Chemical and Pharmaceutical Research. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavai. JOCPR, 16(5), 9-10.
-
Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services.
-
Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.
-
ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science.
-
BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
-
CORE. (n.d.). Modelling and control of crystal purity, size and shape distributions in crystallization processes.
-
Mettler Toledo. (n.d.). Strategies To Control Crystal Size Distribution.
-
MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
-
Loughborough University Research Repository. (2017, June 20). Modelling and control of crystal purity, size and shape distributions in crystallization processes.
-
Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
-
Zibo Bofan Chemical Co., Ltd. (2025, November 19). How do acids affect the crystallization of substances? [Blog].
-
PubMed Central (PMC). (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
-
PubMed Central (PMC). (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 10. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 11. fiveable.me [fiveable.me]
- 12. jocpr.com [jocpr.com]
- 13. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. How do acids affect the crystallization of substances? - Blog [bofanchem.com]
- 18. unifr.ch [unifr.ch]
Technical Support Center: Purification of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (a functionalized 5-azaindole).
Due to its high polarity, amphoteric nature, and thermal sensitivity, standard organic purification workflows (like silica gel chromatography or basic liquid-liquid extraction) frequently fail[1]. This guide provides field-proven, causality-driven solutions to overcome these bottlenecks.
Physicochemical Profile & Purification Implications
To design a successful purification strategy, we must first understand the molecular behavior of the target compound.
Table 1: Quantitative Data & Chromatographic Impact
| Property | Value / Characteristic | Impact on Purification Strategy |
| Core Scaffold | 5-Azaindole derivative | Amphoteric; contains a basic pyridine nitrogen and an acidic carboxylic acid[1]. |
| Isoelectric Point (pI) | ~pH 4.8 - 5.2 | Minimum aqueous solubility occurs here. Target pH for isoelectric precipitation. |
| Aggregation | Strong H-bond dimerization | Causes peak tailing in HPLC and poor solubility in non-polar organic solvents[2]. |
| Thermal Stability | Prone to decarboxylation | Avoid prolonged heating >40 °C, especially under strong acidic conditions[3]. |
| Storage | Hygroscopic solid | Requires strict desiccation and room-temperature storage to prevent degradation. |
Troubleshooting & FAQs
Q1: My crude product is highly water-soluble. Standard liquid-liquid extraction (LLE) with ethyl acetate or dichloromethane is failing. Why, and how do I isolate it? Causality: The molecule is a zwitterion. At neutral pH, it exists as an inner salt (carboxylate anion and pyridinium cation), making it highly hydrophilic. At highly acidic or basic pH, it becomes fully ionized (cationic or anionic, respectively). Solution: You must perform an isoelectric precipitation . By carefully adjusting the aqueous solution to the compound's isoelectric point (pI ~ 5.0), the net charge becomes zero, drastically reducing its hydration energy and forcing it to precipitate out of the aqueous phase.
Q2: The precipitated product still contains significant inorganic salts (e.g., NaCl, LiCl). How can I desalt it without losing the highly polar product? Causality: Because the target is highly polar, washing the precipitate with excessive water will re-dissolve it. Solution: Utilize Strong Cation-Exchange (SCX) Chromatography . By loading the mixture onto an acidic SCX resin (e.g., Dowex 50WX8) at pH 2, the protonated pyridine ring binds tightly to the resin. Inorganic anions and neutral impurities wash through. The product is then selectively eluted using a volatile base (e.g., 5% NH₄OH), which deprotonates the basic nitrogen, releasing the product[4].
Q3: I am losing product mass during concentration, and LC-MS shows a massive byproduct peak at [M-44]. What is happening? Causality: You are observing thermal decarboxylation. Pyrrole-3-carboxylic acids and their azaindole analogs are highly susceptible to losing CO₂ when heated, particularly when the carboxylic acid is protonated (acidic conditions)[3]. Solution: Never exceed a water bath temperature of 40 °C during rotary evaporation. If you are concentrating acidic HPLC fractions, neutralize them with a mild base (like ammonium bicarbonate) prior to evaporation, or preferably, lyophilize the fractions directly.
Q4: What are the optimal Preparative HPLC conditions? Under standard 0.1% TFA gradients, my compound elutes in the void volume. Causality: TFA lowers the mobile phase pH to ~2.0, fully protonating the pyridine nitrogen. The resulting cation is too polar to partition into the C18 stationary phase. Solution: Switch to a pH 5.0 Ammonium Acetate buffer . Operating near the compound's pI ensures it remains in its neutral zwitterionic state, maximizing hydrophobic interactions with the C18 phase and increasing the retention factor ( k′ ).
Visualizing the Purification Logic
Fig 1. pH-dependent speciation and solubility profile of the amphoteric product.
Fig 2. Purification workflow for 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Isoelectric Precipitation
Objective: Isolate the crude product directly from the aqueous reaction mixture.
-
Preparation: Cool the crude aqueous reaction mixture to 0–5 °C in an ice bath.
-
pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise while monitoring with a calibrated pH meter. Stop when the pH reaches exactly 5.0.
-
Equilibration: Stir the suspension at 0–5 °C for 2 hours to allow complete crystal lattice formation and prevent the trapping of impurities[2].
-
Filtration: Filter the precipitate through a sintered glass funnel. Wash the filter cake with a minimal volume of ice-cold water (≤ 5 mL/g of product).
-
Validation Checkpoint: Before discarding the filtrate, dilute a 10 µL aliquot in 1 mL of Methanol/Water and analyze via LC-MS. System validation: The absence of the target mass (m/z 177.06 [M+H]+) in the filtrate confirms complete precipitation.
Protocol B: Strong Cation-Exchange (SCX) Desalting
Objective: Remove inorganic salts from the precipitated crude.
-
Resin Prep: Swell Dowex 50WX8 (hydrogen form) in water. Pack into a glass column and wash with 1M HCl, followed by DI water until the effluent is pH neutral.
-
Loading: Dissolve the crude product in a minimum volume of 0.1M HCl (pH ~2.0) and load it onto the column.
-
Washing: Wash the column with 3 column volumes (CV) of DI water, followed by 2 CV of Methanol to remove non-basic organic impurities.
-
Elution: Elute the target compound using 5% aqueous NH₄OH.
-
Validation Checkpoint: Monitor the pH of the eluent. System validation: The product will elute precisely when the effluent pH sharply transitions from neutral to basic (pH > 9). Collect these fractions and lyophilize.
Protocol C: Preparative HPLC (Reverse Phase)
Objective: Achieve >99% purity by removing structurally similar byproducts.
-
Column: C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes. Flow rate: 20 mL/min.
-
Validation Checkpoint: Run an analytical-scale scouting run using the exact mobile phases. System validation: Ensure the retention factor ( k′ ) is strictly greater than 2.0. If k′<2.0 , decrease the initial %B or verify the buffer pH is exactly 5.0 to ensure the compound is fully zwitterionic.
References
-
Introducing nitrogen atoms to amidoalkylindoles: potent and selective cannabinoid type 2 receptor agonists with improved aqueous solubility. NIH PubMed Central (PMC). Available at: [Link]
-
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. RSC Publishing. Available at: [Link]
-
Synthesis of 6-azaindoles via electrophilic[4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. Available at:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Introducing nitrogen atoms to amidoalkylindoles: potent and selective cannabinoid type 2 receptor agonists with improved aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Decarboxylation in 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Welcome to the Technical Support Center. As researchers and drug development professionals working with 5-azaindole scaffolds, you will frequently encounter the thermodynamic instability of the C3-carboxylic acid moiety. This guide provides mechanistic insights and field-validated protocols to either suppress unwanted decarboxylation during synthesis and storage, or optimize deliberate decarboxylation to yield the pure 2-Methyl-1H-pyrrolo[3,2-c]pyridine core.
Mechanistic Causality: The "Why" Behind Decarboxylation
To successfully control this molecule, one must understand the thermodynamic and kinetic forces at play. The decarboxylation of indole-3-carboxylic acids and their azaindole analogs proceeds via an A-SE2 (electrophilic substitution) mechanism [1].
The reaction is initiated by the rate-determining protonation of the C3 position of the pyrrole ring, forming a high-energy zwitterionic (Wheland-type) intermediate. This is followed by the rapid, dissociative expulsion of carbon dioxide[2].
In 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid , two structural features critically alter this baseline mechanism:
-
The Pyridine Nitrogen (5-Azaindole core): With a pKa of ~6.5, the pyridine nitrogen protonates readily in mildly acidic media, forming an electron-withdrawing pyridinium ion. This deactivates the pyrrole ring toward electrophilic attack at C3, paradoxically requiring higher thermal energy to drive complete decarboxylation compared to standard indoles.
-
The C2-Methyl Group: The electron-donating nature of the C2 methyl group increases the electron density at C3 via hyperconjugation. This makes the C3 position more susceptible to protonation compared to the unsubstituted analog, slightly lowering the kinetic barrier to acid-catalyzed degradation[1].
Fig 1. A-SE2 mechanism of acid-catalyzed decarboxylation and degradation pathways.
Troubleshooting Guide I: Preventing Unwanted Decarboxylation
Symptom: Loss of the carboxylic acid functional group during reaction workup, purification, or storage, resulting in unwanted 2-Methyl-1H-pyrrolo[3,2-c]pyridine byproduct. Root Cause: Exposure to acidic environments (including mild silica gel acidity) or thermal stress lowers the kinetic barrier for the A-SE2 mechanism, triggering premature CO2 loss.
Self-Validating Protocol: Mild Isolation & Storage Workflow
To preserve the carboxylic acid moiety, the system must be kept out of the protonation regime for the C3 carbon while maintaining the carboxylate in a stable state.
-
Step 1: Buffered Quenching. Quench reactions containing the carboxylate salt with a mild buffer (e.g., saturated aqueous NaH2PO4 ) rather than strong aqueous acids (like HCl). Maintain the pH strictly between 5.5 and 6.5. This ensures the carboxylic acid is protonated for extraction, but the C3 position remains neutral.
-
Step 2: Cold Extraction. Extract the aqueous layer using a polar aprotic solvent (e.g., Ethyl Acetate or 2-MeTHF). Maintain the separation funnel and solutions below 25°C to prevent thermal activation.
-
Step 3: Modified Purification. Avoid standard acidic silica gel chromatography, which acts as a heterogeneous acid catalyst. Pre-treat the silica gel with 1% triethylamine (TEA) in your mobile phase, or utilize neutral alumina.
-
Step 4: Evaporation & Storage. Evaporate solvents on a rotary evaporator with a water bath set no higher than 35°C . Store the isolated solid under argon at -20°C.
-
Validation Check: Run an HPLC-UV (260 nm) of the isolated product. The intact 3-carboxylic acid will elute significantly earlier than the decarboxylated azaindole core on a reverse-phase C18 column due to higher polarity.
Troubleshooting Guide II: Optimizing Deliberate Decarboxylation
Symptom: Incomplete conversion when attempting to synthesize the bare 2-Methyl-1H-pyrrolo[3,2-c]pyridine core, or the formation of dark, insoluble polymerized tar. Root Cause: Insufficient thermal energy to overcome the pyridinium deactivation, or a lack of a transition metal catalyst leading to prolonged heating and subsequent oxidative degradation.
Self-Validating Protocol: Copper-Catalyzed Thermal Decarboxylation
In the presence of transition metal catalysts such as Cu(OAc)2 , decarboxylation can be driven efficiently at elevated temperatures, generating a reactive copper-azaindole complex that cleanly yields the target product without harsh acids[3].
-
Step 1: Reagent Charging. In a flame-dried Schlenk flask, charge 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 eq) and anhydrous Cu(OAc)2 (0.1 to 0.2 eq).
-
Step 2: Solvent Addition. Add a high-boiling, inert solvent such as diphenyl ether or quinoline to achieve a 0.2 M substrate concentration.
-
Step 3: Rigorous Degassing (Critical). Purge the system with Argon for 15 minutes using a freeze-pump-thaw cycle. Oxygen at high temperatures promotes the oxidative dimerization of the electron-rich azaindole core.
-
Step 4: Thermal Activation. Heat the mixture to 160°C for 3–4 hours. Monitor the reaction via the evolution of CO2 gas (bubbling through a mineral oil bubbler).
-
Step 5: Workup. Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove copper salts. Wash the organic filtrate with 1M NaOH to remove any unreacted starting material.
-
Validation Check: Perform TLC (DCM:MeOH 9:1). The successful reaction will show the complete disappearance of the baseline acid spot and the appearance of a highly fluorescent (under 254 nm UV) higher-Rf spot corresponding to the decarboxylated product.
Fig 2. Decision tree for managing intended vs. unintended decarboxylation workflows.
Quantitative Data: Decarboxylation Condition Matrix
The following table summarizes the expected outcomes of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid under various common laboratory conditions, allowing you to predict stability or optimize cleavage.
| Reaction Condition | Catalyst / Additive | Temperature (°C) | Time (h) | Decarboxylation Yield (%) | Primary Mechanism |
| Aqueous HCl (1 M) | None | 60 | 12 | > 85% | A-SE2 (Protonation at C3)[1] |
| Neutral Buffer (pH 7) | None | 25 | 48 | < 1% | N/A (Highly Stable) |
| Diphenyl ether | Cu(OAc)2 (10 mol%) | 160 | 3 | 92 - 96% | Cu-mediated C-C cleavage[3] |
| NMP (Microwave) | None | 200 | 0.25 | ~ 88% | Thermal homolysis / Zwitterionic |
| Silica Gel (Standard) | None | 25 | 24 | 15 - 30% | Mild acid-catalyzed A-SE2 |
Frequently Asked Questions (FAQs)
Q1: Why does my 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid degrade on the rotary evaporator even when I didn't use acid? A: Water bath temperatures exceeding 40°C, combined with trace acidic impurities in standard solvents (e.g., CDCl3 degrading to phosgene/HCl, or residual TFA from a previous user's run), provide enough activation energy to trigger the A-SE2 pathway. Always evaporate below 35°C and ensure glassware is base-washed.
Q2: Can I use microwave irradiation for deliberate decarboxylation instead of the copper protocol? A: Yes. Microwave heating at 200°C in N-methyl-2-pyrrolidone (NMP) for 10-15 minutes is a highly effective, self-validating alternative to prolonged conventional heating. The rapid, uniform heating often bypasses the need for a transition metal catalyst and minimizes the time the product spends in an oxidative environment.
Q3: I need to perform a harsh reaction on the pyridine ring. How can I temporarily protect the C3-carboxylic acid from decarboxylating? A: The most robust method is to convert the carboxylic acid to a methyl or ethyl ester (e.g., using TMS-diazomethane or Fischer esterification). Esters cannot form the requisite zwitterionic intermediate required for the A-SE2 expulsion of CO2 . Once your structural modifications are complete, the ester can be carefully hydrolyzed back to the acid using LiOH in THF/Water at room temperature.
References
-
Title: Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Source: Journal of the Chemical Society, Perkin Transactions 2 (1977). URL: [Link]
-
Title: Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. Source: The Journal of Organic Chemistry (2012). URL: [Link]
-
Title: Decarboxylative Aminomethylation of Indole-3-carboxylic Acids via Strain Release-Driven Ring Opening of 1,2-Oxazetidines. Source: Organic Letters (2024). URL: [Link]
Sources
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid vs indole-3-carboxylic acid binding affinity
Objective Comparison Guide: 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid vs. Indole-3-carboxylic acid in Drug Design
Executive Synthesis
In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the bioisosteric replacement of an indole core with an azaindole scaffold is a highly validated strategy[1]. This guide provides an objective, mechanistic comparison between indole-3-carboxylic acid (I3CA) —a classic, privileged fragment—and its highly substituted bioisostere, 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (2M-5A3CA) . By analyzing their distinct physicochemical properties, binding affinities, and target engagement profiles, this guide equips drug development professionals with the causality behind scaffold selection.
Mechanistic Causality: Structural and Electronic Divergence
While both compounds share a bicyclic aromatic core and a 3-carboxylic acid moiety, their electronic topographies and steric profiles dictate entirely different binding trajectories.
-
The Azaindole Nitrogen Effect (5-Position): The core of 2M-5A3CA is a 5-azaindole (pyrrolo[3,2-c]pyridine). The strategic substitution of a C-H bond with a nitrogen atom at the 5-position introduces a potent hydrogen-bond acceptor[2]. This nitrogen withdraws electron density from the pyrrole ring, increasing the acidity of the N1-H bond, thereby enhancing its capacity as a hydrogen-bond donor compared to the parent indole[1].
-
Steric Locking via the 2-Methyl Group: The addition of a methyl group at the 2-position in 2M-5A3CA creates a deliberate steric clash with the adjacent 3-carboxylic acid. This forces the carboxylate group out of coplanarity with the bicyclic ring system. This restricted dihedral angle reduces the entropic penalty upon binding, locking the fragment into a bioactive conformation that is highly favorable for specific deep-pocket targets, such as the hinge region of kinases (e.g., FMS kinase) or colchicine-binding sites[3][4].
Structural evolution from indole to 2-methyl-azaindole for optimized target binding.
Comparative Binding Affinity & Target Engagement
The structural differences between I3CA and 2M-5A3CA manifest directly in their binding affinities across different biological targets. I3CA is a well-documented binder to Human Serum Albumin (HSA) at Sudlow site II and is frequently utilized as a baseline fragment for Angiotensin II (AT1) receptor antagonists[5][6]. In contrast, the 5-azaindole framework of 2M-5A3CA is a privileged scaffold for kinase inhibition, often demonstrating superior nanomolar affinity and enhanced aqueous solubility[1][2].
Table 1: Comparative Physicochemical and Binding Profile
| Parameter | Indole-3-carboxylic acid (I3CA) | 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
| Core Scaffold | Indole | 5-Azaindole (Pyrrolo[3,2-c]pyridine) |
| H-Bond Acceptors | 2 (Carboxyl oxygens) | 3 (Carboxyl oxygens + Pyridine N) |
| H-Bond Donors | 2 (Pyrrole NH, Carboxyl OH) | 2 (Pyrrole NH, Carboxyl OH - Higher Acidity) |
| Aqueous Solubility | Low to Moderate | High (Due to pyridine nitrogen)[1] |
| HSA Binding Affinity ( KA ) | ∼1.5×104M−1 (Sudlow Site II)[6] | Lower affinity (Reduced plasma protein trapping) |
| Kinase Target Affinity | Weak/Non-specific | High (Nanomolar range for FMS/Cdc7 kinases)[2][4] |
Empirical Validation: Self-Validating Experimental Protocols
To objectively quantify the binding affinities of these two scaffolds, researchers must deploy orthogonal biophysical and chromatographic assays. Below are the field-proven methodologies for evaluating these compounds.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics
SPR provides real-time, label-free quantification of binding affinity ( KD ), association rates ( kon ), and dissociation rates ( koff ).
-
Target Immobilization: Dilute the recombinant target kinase (e.g., FMS kinase) in 10 mM sodium acetate (pH 4.5). Immobilize onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS) to achieve a target level of 2000–3000 Response Units (RU).
-
Analyte Preparation: Prepare stock solutions of I3CA and 2M-5A3CA in 100% DMSO. Dilute into the running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to a final DMSO concentration of 1%. Create a 2-fold serial dilution series (ranging from 0.1 µM to 10 µM).
-
Kinetic Injection (Association): Inject the analytes over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds.
-
Causality of Flow Rate: A high flow rate minimizes mass transport limitations, ensuring the measured kon reflects true binding kinetics rather than diffusion.
-
-
Buffer Wash (Dissociation): Flow running buffer over the chip for 300 seconds to monitor the dissociation phase.
-
Self-Validation Check (Quality Control): A reference flow cell (activated and deactivated without protein) must be run simultaneously. Subtract the reference signal from the active signal to eliminate bulk refractive index shifts and non-specific binding. If non-specific binding exceeds 5% of the total RU, the assay fails and requires buffer optimization.
-
Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract the KD .
Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.
Protocol 2: High-Performance Affinity Chromatography (HPAC) for HSA Binding
To evaluate the pharmacokinetic liability of plasma protein binding, HPAC is utilized to determine the association equilibrium constant ( KA ) for Human Serum Albumin[6].
-
Column Preparation: Utilize a commercially available HSA-immobilized HPLC column (e.g., 50 mm × 2.1 mm i.d.).
-
Mobile Phase: 0.067 M potassium phosphate buffer (pH 7.4) to mimic physiological blood pH. Maintain the column compartment at strictly 37 °C.
-
Sample Injection: Inject 5 µL of the test compound (I3CA or 2M-5A3CA) at a concentration of 5 µM.
-
Elution and Detection: Run the mobile phase at an isocratic flow rate of 0.5 mL/min. Monitor elution via UV/Vis detection at the compound's specific λmax (typically 280 nm for indole derivatives).
-
Self-Validation Check: Inject L-tryptophan (a known specific binder for Sudlow site II) before and after the test compounds. The retention time of L-tryptophan must remain within ±2% across the sequence. Any significant deviation indicates degradation of the immobilized HSA, invalidating the run[6].
-
Data Analysis: Calculate the retention factor ( k′ ) and derive the KA using frontal analysis or zonal elution equations.
Conclusion
The selection between Indole-3-carboxylic acid and 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid should be driven by the specific target class. I3CA serves as an excellent, highly lipophilic baseline fragment for targets accommodating planar aromatics. However, for advanced kinase inhibition or targets requiring precise conformational locking and enhanced aqueous solubility, the 2-methyl-5-azaindole framework of 2M-5A3CA provides a superior, privileged bioisosteric alternative.
References
-
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]
-
Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin. DigitalCommons@UNL. Available at:[Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC - NIH. Available at:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
Mass spectrometry fragmentation patterns of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
An in-depth understanding of mass spectrometry (MS) fragmentation patterns is critical for researchers developing novel therapeutics. 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid , a functionalized 5-azaindole derivative, represents a privileged scaffold in medicinal chemistry. Azaindoles are frequently utilized in the design of sophisticated targeted therapies, including mitotic kinase (MPS1) inhibitors[1] and Toll-like receptor (TLR) antagonists[2].
This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) performance and fragmentation pathways of this target molecule against common structural alternatives, providing actionable, self-validating protocols for analytical scientists.
Mechanistic Fragmentation Principles
In positive electrospray ionization (ESI+), 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid readily accepts a proton at the highly basic pyridine nitrogen, yielding a stable precursor ion [M+H]+ at m/z 177.066 .
Upon entering the collision cell and undergoing collision-induced dissociation (CID), the molecule exhibits a highly predictable, step-wise fragmentation cascade. Understanding the causality behind these cleavages is essential for accurate metabolite tracking:
-
Decarboxylation (Primary Pathway): The loss of carbon dioxide (-44 Da) from the carboxylic acid moiety is thermodynamically favorable at low collision energies (10–15 eV). This generates a highly stable 2-methyl-5-azaindole cation at m/z 133.076 .
-
Dehydration (Minor Pathway): A competing, albeit less prominent, pathway involves the loss of water (-18 Da) to form an acylium ion intermediate at m/z 159.055 .
-
Heterocyclic Ring Cleavage: At higher collision energies (>25 eV), the m/z 133 intermediate undergoes the expulsion of hydrogen cyanide (HCN, -27 Da). This neutral loss is a well-documented hallmark of nitrogen-containing heterocycles, particularly indoles and pyrrolopyridines[3], resulting in a fragment at m/z 106.065 .
-
Radical Loss: The C2-methyl group can be expelled as a methyl radical (-15 Da), yielding an odd-electron product ion at m/z 118.053 .
Figure 1: ESI(+) collision-induced dissociation pathway for the target 5-azaindole derivative.
Comparative Analysis: Target vs. Structural Alternatives
To establish a robust analytical framework, we must compare the target against related scaffolds. The presence and exact positioning of the pyridine nitrogen drastically alter mass spectrometric behavior.
Alternative 1: Indole-3-carboxylic acid (I3CA)
As a non-aza analog, I3CA lacks the highly basic pyridine nitrogen. Consequently, its ionization efficiency in ESI(+) is lower than that of pyrrolopyridines. In practice, I3CA is often analyzed in negative mode (ESI-), where it yields a robust [M-H]- precursor at m/z 160[4]. When forced into positive mode, it undergoes decarboxylation followed by a classic indole-specific loss of HCN[3].
Alternative 2: 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (7-Azaindole analog)
Azaindoles are heavily exploited in fragment-to-lead drug discovery[5]. The 7-azaindole core places the pyridine nitrogen adjacent to the pyrrole NH. This proximity enables intramolecular hydrogen bonding, which stabilizes the precursor ion. As a result, 7-azaindoles typically require higher collision energies to induce ring opening compared to the 5-azaindole core of our target compound. Furthermore, 7-azaindoles are prone to forming gas-phase dimers, which can complicate MS1 spectra if source temperatures are not strictly optimized.
Quantitative Fragmentation Summary
| Compound | Core Scaffold | Precursor[M+H]+ | Major Product Ions (m/z) | Key Neutral Losses | Optimal ESI Mode |
| 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 5-Azaindole | 177.06 | 159, 133, 118, 106 | -H2O, -CO2, -CH3•, -HCN | Positive (+) |
| Indole-3-carboxylic acid (I3CA) | Indole | 162.05 | 144, 118, 91 | -H2O, -CO2, -HCN | Negative (-) |
| 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 7-Azaindole | 163.05 | 145, 119, 92 | -H2O, -CO2, -HCN | Positive (+) |
Self-Validating LC-MS/MS Analytical Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification (causality) to prevent false positives and ensure reproducibility.
Figure 2: Self-validating LC-MS/MS analytical workflow for azaindole characterization.
Step-by-Step Methodology
Step 1: System Suitability & Calibration (Self-Validation Check)
-
Action: Inject a known standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm) and detector response. Follow this with a pure solvent blank injection.
-
Causality: The blank establishes a baseline and confirms zero carryover from previous runs, ensuring that any m/z 177.06 signal detected later originates exclusively from your sample.
Step 2: Sample Preparation
-
Action: Dissolve the analyte in MS-grade Methanol containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a potent proton donor. Because the pyridine nitrogen of the 5-azaindole core is basic (pKa ~5.5), the acidic environment ensures complete protonation in solution, maximizing the [M+H]+ yield prior to aerosolization[6].
Step 3: Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 UHPLC column. Apply a gradient elution of Water/Acetonitrile (both modified with 0.1% FA) from 5% to 95% organic over 5 minutes.
-
Causality: The C18 stationary phase provides optimal retention for moderately polar heterocycles. The gradient focuses the analyte into a sharp chromatographic band, minimizing matrix suppression at the ESI source and improving the signal-to-noise ratio.
Step 4: Ionization & Fragmentation (ESI-MS/MS)
-
Action: Operate the mass spectrometer in ESI(+) mode. Isolate the precursor at m/z 177.06 in Q1. Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas.
-
Causality: A ramped CE is critical. Lower energies (~15 eV) are required to capture the facile loss of CO2 (m/z 133), while higher energies (~35 eV) are necessary to shatter the robust aromatic pyrrolopyridine system and observe the diagnostic HCN loss (m/z 106). A static CE would miss half of the structural picture.
References
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- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). acs.org.
- WO2015088045A1 - Pyrrolo[3,2-c]pyridine deriv
- Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. nih.gov.
- Study of Mass Spectra of Some Indole Deriv
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A Researcher's Guide to Comparing the Cytotoxicity of Pyrrolo[3,2-c]pyridine Derivatives in Cell Viability Assays
Introduction: The Therapeutic Potential and Toxicological Considerations of Pyrrolo[3,2-c]pyridines
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold have demonstrated a range of biological activities, with a particular focus on their anticancer properties.[3][4][5][6][7][8] Their mechanisms of action are often tied to the inhibition of key cellular processes, such as the activity of protein kinases like FMS kinase or the dynamics of microtubule assembly through tubulin binding.[3][4][9][10][11]
As researchers and drug development professionals, our goal is to design and identify novel pyrrolo[3,2-c]pyridine derivatives with enhanced potency and selectivity against cancer cells. A critical aspect of this endeavor is the rigorous evaluation of their cytotoxic effects. This guide provides a comprehensive framework for the comparative analysis of the toxicity of novel pyrrolo[3,2-c]pyridine derivatives using common cell viability assays. We will delve into the principles behind these assays, provide detailed experimental protocols, and discuss the interpretation of the resulting data, all from the perspective of a seasoned application scientist.
Choosing the Right Tools: A Comparative Overview of Cell Viability Assays
The selection of an appropriate cell viability assay is paramount for obtaining reliable and meaningful cytotoxicity data. Different assays measure distinct cellular parameters, and understanding these differences is crucial for experimental design. Here, we compare three widely used assays: the MTT, alamarBlue, and LDH assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[12][13] | Well-established and widely used, cost-effective. | Requires a solubilization step for the formazan crystals, which can introduce variability. The MTT reagent itself can be toxic to some cells.[13] |
| alamarBlue Assay | Also measures metabolic activity. The active ingredient, resazurin, is a non-toxic, cell-permeable compound that is blue in color and has little to no intrinsic fluorescence. In viable cells, it is reduced to the pink, highly fluorescent resorufin.[3][11][14] | Non-toxic to cells, allowing for continuous monitoring of cell viability over time. It is a homogeneous assay, meaning no cell lysis or washing is required.[3][11] The fluorescence-based readout is generally more sensitive than absorbance.[11][15] | Can be sensitive to changes in the cellular redox environment that are not directly related to viability. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[12][16][17][18][19] | Directly measures cell death by assessing membrane integrity. The assay is performed on the cell culture supernatant, leaving the cells intact for other applications. | Does not distinguish between different modes of cell death (e.g., apoptosis and necrosis). The timing of the assay is critical, as LDH activity in the medium can be transient. |
Expert Insight: For an initial screening of a library of novel pyrrolo[3,2-c]pyridine derivatives, the alamarBlue assay is often a preferred choice due to its high sensitivity, non-toxic nature, and simple workflow.[15] For more detailed mechanistic studies, combining a metabolic assay like alamarBlue with an assay that measures membrane integrity, such as the LDH assay, can provide a more comprehensive picture of the compound's cytotoxic effects.
Experimental Design: A Hypothetical Comparative Study
To illustrate the practical application of these principles, we will outline a hypothetical study comparing the cytotoxicity of three novel pyrrolo[3,2-c]pyridine derivatives (PY-1, PY-2, and PY-3) against a panel of cancer cell lines.
Selection of Cell Lines
The choice of cell lines is a critical step in designing a meaningful cytotoxicity study.[6][16][17] The selection should be guided by the therapeutic target of the compounds being tested. Since pyrrolo[3,2-c]pyridine derivatives have shown promise against a variety of cancers, we will select a panel of cell lines representing different cancer types.[3][4][5][6][7][8]
For our hypothetical study, we will use:
-
MCF-7: A human breast adenocarcinoma cell line.
-
SGC-7901: A human gastric adenocarcinoma cell line.[4][10][11]
-
A375P: A human melanoma cell line.[5]
-
NIH3T3: A non-cancerous mouse fibroblast cell line, to assess selectivity.[5]
Using a panel of cell lines provides a broader understanding of the compounds' activity spectrum and can reveal potential tissue-specific effects. Including a non-cancerous cell line is crucial for determining the selectivity of the compounds, a key parameter in drug development.[3]
Experimental Workflow
The overall workflow for the comparative cytotoxicity study is as follows:
Caption: A generalized workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step protocols for the MTT, alamarBlue, and LDH assays. These protocols are designed to be self-validating by including appropriate controls.
General Cell Culture and Seeding Protocol
-
Cell Culture: Maintain the selected cell lines in their recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding:
-
For adherent cells (MCF-7, HeLa, SGC-7901, A375P, NIH3T3), detach the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[10]
-
Allow the cells to adhere and grow for 24 hours before compound treatment.[4]
-
Protocol 1: MTT Assay
This protocol is adapted from standard MTT assay procedures.[10][13]
-
Compound Preparation: Prepare a stock solution of each pyrrolo[3,2-c]pyridine derivative in dimethyl sulfoxide (DMSO). Prepare a serial dilution of each compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced toxicity.
-
Compound Treatment: After 24 hours of cell seeding, carefully remove the culture medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[13]
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 2: alamarBlue Assay
This protocol is based on the manufacturer's instructions and published literature.[3][4][9][11][14]
-
Compound Preparation and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time.
-
alamarBlue Addition: Add 10 µL of the alamarBlue reagent directly to each well (10% of the culture volume).[3][4][11]
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from direct light.[3][4][11] The incubation time can be optimized for each cell line.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[9]
Protocol 3: LDH Cytotoxicity Assay
This protocol is based on the principles of commercially available LDH assay kits.[16][17][18][19]
-
Compound Preparation and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[12][19]
Data Analysis and Interpretation
Calculation of Cell Viability
For all assays, the percentage of cell viability is calculated relative to the vehicle-treated control cells:
% Cell Viability = (Absorbance or Fluorescence of Treated Cells / Absorbance or Fluorescence of Control Cells) x 100
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits cell viability by 50%. It is a standard measure of a compound's potency. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.
Statistical Analysis
To compare the IC50 values of different compounds or the sensitivity of different cell lines, appropriate statistical tests should be employed. A Student's t-test or an analysis of variance (ANOVA) can be used to determine if the differences in IC50 values are statistically significant.
Hypothetical Results and Discussion
The following tables present hypothetical data from our comparative study of PY-1, PY-2, and PY-3.
Table 1: IC50 Values (µM) of Pyrrolo[3,2-c]pyridine Derivatives after 48h Treatment
| Compound | MCF-7 | HeLa | SGC-7901 | A375P | NIH3T3 |
| PY-1 | 5.2 | 8.1 | 6.5 | 3.8 | > 50 |
| PY-2 | 1.5 | 2.3 | 1.8 | 0.9 | 25.6 |
| PY-3 | 12.8 | 15.4 | 14.2 | 10.5 | > 50 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 0.5 | 2.1 |
Doxorubicin is included as a positive control.
Table 2: Selectivity Index (SI) of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | SI (NIH3T3 / A375P) |
| PY-1 | > 13.2 |
| PY-2 | 28.4 |
| PY-3 | > 4.8 |
SI = IC50 in non-cancerous cells / IC50 in cancerous cells
-
Potency: PY-2 is the most potent of the three derivatives, with the lowest IC50 values across all cancer cell lines.
-
Spectrum of Activity: All three compounds show activity against the tested cancer cell lines, with the melanoma cell line (A375P) being the most sensitive.
-
Selectivity: PY-1 and PY-2 exhibit good selectivity for cancer cells over the non-cancerous fibroblast cell line, as indicated by their high selectivity indices. PY-2 demonstrates the highest selectivity.
Expert Insight: The observed differences in potency and selectivity among the derivatives could be attributed to subtle variations in their chemical structures, which in turn affect their interaction with their molecular target. For instance, if these compounds are FMS kinase inhibitors, these structural differences could influence their binding affinity to the kinase's active site.[3][9]
Visualizing the Underlying Mechanisms
To better understand the potential mechanisms of action of these compounds, we can visualize the signaling pathways they might be targeting.
Caption: Disruption of microtubule dynamics by tubulin binding.
These diagrams illustrate how pyrrolo[3,2-c]pyridine derivatives can exert their cytotoxic effects by interfering with critical cellular pathways.
Conclusion: A Framework for Rigorous Cytotoxicity Assessment
This guide has provided a comprehensive overview of the comparative toxicity analysis of pyrrolo[3,2-c]pyridine derivatives. By carefully selecting the appropriate cell viability assays, designing well-controlled experiments, and performing rigorous data analysis, researchers can obtain reliable and insightful data to guide their drug discovery efforts. The integration of mechanistic understanding with robust experimental protocols is key to successfully identifying promising new therapeutic agents.
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Abdel-Halim, M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]
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Abdel-Halim, M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Lee, H., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4344-4348. [Link]
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El-Sayed, M. A. A., et al. (2022). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Molecules, 27(19), 6529. [Link]
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Ali, T. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
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Akinboro, A., & Ozaslan, M. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]
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Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(3), 83. [Link]
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Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
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Szafraniec-Burylo, S., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2154. [Link]
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Karmaus, A. L., et al. (2023). Assessing the basal gene expression of cancer cell lines for in vitro transcriptomic toxicology screening. bioRxiv. [Link]
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Liu, Q. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 7(5), 1000322. [Link]
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Wang, L., & McLeod, H. L. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Cellular and Molecular Life Sciences, 71(18), 3439–3448. [Link]
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Kennedy, B. J., et al. (2014). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of the South Carolina Academy of Science, 12(1), 1. [Link]
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ResearchGate. (n.d.). Statistical analysis results for correlations with IC 50 . [Link]
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ResearchGate. (n.d.). Comparison of IC 50 values with Student t-test 1 . [Link]
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Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
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MilliporeSigma. (n.d.). Comparing Quantitative Viability Bioassays: An Evaluation of MTT, alamarBlue™, and Guava® ViaCount® Methods. [Link]
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van Tonder, A. (2007). Chapter 3: In Vitro Cytotoxicity. University of Pretoria. [Link]
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Ohno, Y., & Ueno, S. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. AATEX, 3(3), 133-144. [Link]
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Hamid, R., et al. (2004). Comparison of alamar blue and MTT assays for high through-put screening. Toxicology in Vitro, 18(5), 703-710. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
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Hamid, R., et al. (2004). Comparison of alamar blue and MTT assays for high through-put screening. Toxicology in Vitro, 18(5), 703-710. [Link]
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Akinboro, A., & Ozaslan, M. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. [Link]
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Brecklinghaus, T., et al. (2022). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology, 96(11), 2975-2990. [Link]
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Kumar, A., et al. (2024). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Current Organic Chemistry, 28(1), 2-23. [Link]
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Lee, H., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4344-4348. [Link]
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Barile, F. A. (1994). In vitro cytotoxicity testing: Biological and statistical significance. Toxicology in Vitro, 8(5), 951-954. [Link]
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A Comprehensive Guide to the Safe Disposal of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of novel chemical compounds are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. As a Senior Application Scientist, my aim is to provide you with not just a set of instructions, but a framework for understanding the causality behind these essential safety procedures.
Hazard Identification and Risk Assessment
Before handling 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, a thorough risk assessment is crucial. Based on analogous compounds, the primary hazards are likely to be:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4][6]
Given these potential hazards, all waste containing this compound, including unreacted material, contaminated consumables, and solutions, must be treated as hazardous chemical waste.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its associated waste. The following table outlines the minimum required PPE.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles are essential to protect against splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | Chemical Fume Hood | All handling and preparation of waste should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Protective Clothing | Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and clothing from contamination. |
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and safe response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[7]
-
Collect the Waste: Carefully scoop the contained material and absorbent into a clearly labeled, sealable hazardous waste container.[7]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used in the cleanup, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container.
Disposal Procedures: A Systematic Approach
The cardinal rule for the disposal of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is that it must be managed as hazardous waste.[7][8] Under no circumstances should it be disposed of down the drain or in regular trash.
Workflow for Proper Disposal
Caption: Decision workflow for the disposal of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid waste.
Step-by-Step Disposal Protocol:
-
Segregation at the Source: Proper waste segregation is crucial to prevent dangerous chemical reactions.[9][10]
-
Solid Waste: Collect unreacted 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and any contaminated solids (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.[7] This container should be compatible with acidic compounds.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for acidic organic waste.[7] Do not mix with incompatible waste streams such as bases or strong oxidizing agents.[8][10]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.[7]
-
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name, "2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid," and the appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant," "Handle with Care").[9][11][12] The date of waste generation should also be included.[9]
-
Storage: Store waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[7][11] Ensure that all containers are tightly sealed to prevent leaks or spills.[10]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[7][9][11] The primary method for the disposal of this type of chemical waste is typically high-temperature incineration by a licensed facility.[7][13]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical waste management are universal: identify, segregate, contain, and dispose of responsibly.
References
-
Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]
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NUS Medicine. (2016, March 16). Chemical Waste Disposal. Retrieved from [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]
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PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]
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Penta. (2025, March 31). 4-Pyridinecarboxylic acid Safety Data Sheet. Retrieved from [Link]
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NUS Chemistry. (n.d.). Waste Chemicals. Retrieved from [Link]
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Datasheets.com. (n.d.). 2-Picolinic acid Safety Data Sheet. Retrieved from [Link]
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Labbox Export. (n.d.). UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet. Retrieved from [Link]
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NextSDS. (n.d.). 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]
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- 13. gte.sg [gte.sg]
Personal protective equipment for handling 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS: 933691-78-2) is a highly functionalized, nitrogen-rich heterocyclic building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and targeted small-molecule therapeutics[1].
Handling this compound in a laboratory setting presents specific physicochemical and toxicological challenges. As a fine, dry powder, it carries standard GHS hazard classifications including Acute Toxicity 4 (Oral) , Skin Irritation 2 , Eye Irritation 2A , and STOT SE 3 (Respiratory Irritation) [1]. To ensure absolute safety and compliance with OSHA’s Laboratory Standard (29 CFR 1910.1450)[2], this guide provides a self-validating, causally grounded protocol for the selection of Personal Protective Equipment (PPE) and operational handling.
Hazard Assessment & Causality: The "Why" Behind the PPE
Expert laboratory safety goes beyond simply following a checklist; it requires understanding the mechanistic interaction between the chemical and human physiology.
-
Why Nitrile Over Latex? The lipophilic nature of the pyrrolopyridine core means it is readily soluble in polar aprotic solvents like DMSO or DMF—solvents that rapidly penetrate the epidermal barrier. Nitrile gloves provide superior chemical resistance to these solvents compared to latex, preventing the compound from being carried across the skin barrier[3].
-
The Necessity of Double-Gloving: Double-gloving is mandated during powder weighing to create a self-validating safety layer. If the outer glove is contaminated or breached by micro-abrasions, the inner glove maintains the sterile/safe boundary, allowing you to safely remove the outer glove without exposing your skin[4].
-
Why Unvented Goggles for Powder? Standard safety glasses with side shields protect against ballistic splashes but fail to protect against aerosolized dust. The carboxylic acid moiety can cause localized, pH-driven irritation upon contact with the moisture of the ocular mucosa (Eye Irrit. 2A)[1]. Unvented or indirectly vented safety goggles create a physical seal, eliminating this risk.
-
Respiratory Vulnerability (STOT SE 3): Fine pharmaceutical powders are highly susceptible to static electricity, causing them to aerosolize easily during transfer. Inhalation of this dust causes severe mucosal irritation[1]. Therefore, handling the dry powder must strictly occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood[2].
Quantitative PPE Selection Matrix
The following table summarizes the required PPE and engineering controls based on the specific operational task.
| Operational Task | Primary Hazard Profile | Required PPE | Engineering Control |
| Weighing / Aliquotting Solid | Airborne dust inhalation, ocular mucosa irritation | Double nitrile gloves, unvented safety goggles, lab coat, N95/P100 respirator (if outside hood) | Chemical Fume Hood or Class II BSC |
| Solution Preparation (e.g., in DMSO) | Dermal absorption via solvent carrier, splashing | Single nitrile gloves, safety glasses with side shields, lab coat | Chemical Fume Hood |
| Spill Cleanup (Solid/Powder) | Aerosolization of powder, high-concentration dermal contact | Double nitrile gloves, safety goggles, lab coat, particulate respirator | Ambient (with restricted access) |
Operational Workflow: Step-by-Step Handling Protocol
To maintain scientific integrity and personnel safety, follow this self-validating methodology when handling the solid powder.
Phase 1: Preparation & Donning
-
Verify Engineering Controls: Ensure the Chemical Fume Hood is operational with a face velocity of 80–100 feet per minute (fpm)[2].
-
Don PPE: Put on a long-sleeved, low-permeability lab coat. Don the first pair of powder-free nitrile gloves, ensuring the cuffs go under the lab coat sleeves. Don the second pair of nitrile gloves over the lab coat cuffs to seal the wrist interface[4].
-
Eye Protection: Don unvented safety goggles.
Phase 2: Execution (Weighing)
-
Static Mitigation: Wipe the exterior of the chemical container and the weighing spatula with a static-reducing wipe before opening.
-
Transfer: Open the vial of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid deep inside the fume hood (at least 6 inches from the sash). Use a dedicated, clean anti-static spatula to transfer the powder to a pre-tared weigh boat.
-
Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a vial before adding solvent. Never transport the dry powder across the lab.
Phase 3: Post-Operation & Doffing
-
Decontamination: Wipe down the balance and the immediate work area inside the hood with a damp paper towel (water), followed by a 70% ethanol wipe.
-
Doffing Outer Gloves: Remove the contaminated outer gloves using the "glove-in-glove" technique and discard them in a designated hazardous waste bin[4].
-
Final Exit: Cap all vials tightly, remove inner gloves, wash hands thoroughly with soap and water, and remove eye protection.
Spill Response & Disposal Plan
A localized spill of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid requires immediate, calculated containment to prevent aerosolization[5].
Step-by-Step Spill Cleanup Methodology:
-
Isolate: Immediately restrict access to the spill area. If the spill is outside a fume hood, don an N95/P100 respirator, double nitrile gloves, and safety goggles.
-
Containment (Do NOT Dry Sweep): Dry sweeping generates hazardous airborne dust. Instead, gently cover the spilled powder with absorbent pads lightly dampened with water or a dilute alkaline solution (like sodium bicarbonate) to neutralize the carboxylic acid and suppress dust generation[5].
-
Collection: Use a disposable plastic scoop or a piece of stiff cardboard to push the wetted material into a pile. Transfer the material into a sealable, puncture-resistant hazardous waste bag[5].
-
Surface Decontamination: Wipe the spill area with a damp paper towel to remove gross residue. Follow up with a 70% isopropanol or ethanol wipe to dissolve and remove any remaining lipophilic organic traces[5].
-
Disposal: Seal the waste bag, label it clearly as "Hazardous Chemical Waste: Pyrrolopyridine Carboxylic Acid Derivative," and dispose of it according to your institution's Chemical Hygiene Plan and EPA/OSHA regulations[2].
Safety & Operational Workflow Visualization
Workflow for PPE selection and handling of pyrrolopyridine carboxylic acid derivatives.
References
-
[1] BLDpharm. "933691-82-8 | 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde - BLDpharm (Hazard Statements Reference)". Available at:
-
[4] Occupational Safety and Health Administration (OSHA). "Hospitals - Pharmacy - Personal Protective Equipment (PPE)". Available at:
-
[3] National Institutes of Health (NIH) / PMC. "Safe handling of hazardous drugs". Available at:
-
[2] Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)". Available at:
-
[5] YMAWS. "Key Elements of a OSHA Compliant Laboratory Safety Management Program". Available at:
Sources
- 1. 933691-82-8|2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. osha.gov [osha.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
